(3R)-piperidine-3-carbonitrile oxalic acid
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Overview
Description
(3R)-piperidine-3-carbonitrile oxalic acid is an organic compound that combines the structural features of piperidine, a six-membered nitrogen-containing ring, with a nitrile group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-piperidine-3-carbonitrile oxalic acid typically involves the following steps:
Formation of (3R)-piperidine-3-carbonitrile: This can be achieved through the reaction of (3R)-piperidine with cyanogen bromide under controlled conditions.
Combination with Oxalic Acid: The resulting (3R)-piperidine-3-carbonitrile is then reacted with oxalic acid to form the final compound. This step may involve the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3R)-piperidine-3-carbonitrile oxalic acid can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R)-piperidine-3-carbonitrile oxalic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-piperidine-3-carbonitrile oxalic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enhancing its versatility.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carbonitrile: Lacks the oxalic acid component.
Oxalic Acid Derivatives: Compounds like oxalic acid dihydrate or oxalyl chloride.
Uniqueness
(3R)-piperidine-3-carbonitrile oxalic acid is unique due to the combination of the piperidine ring, nitrile group, and oxalic acid
Properties
IUPAC Name |
oxalic acid;(3R)-piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNODRZDKBPKLS-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C#N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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